molecular formula C11H9N3O5 B2902348 N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide CAS No. 941957-60-4

N-(2-methoxy-5-nitrophenyl)isoxazole-5-carboxamide

Cat. No. B2902348
CAS RN: 941957-60-4
M. Wt: 263.209
InChI Key: SLCPHOPUTSUBHE-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The reactions of aldehydes with primary nitro compounds in the presence of bases lead to a variety of products such as 2-hydroxy nitro compounds, condensed nitroalkenes, β-dinitro compounds, isoxazoline-N-oxides, and isoxazoles .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The reactions of aldehydes with primary nitro derivatives in the presence of bases lead to a variety of products such as 2-hydroxy nitro compounds, condensed nitroalkenes, β-dinitro compounds, isoxazoline-N-oxides, and isoxazoles .

Safety and Hazards

The safety data sheet for a related compound, N-(2-methoxy-5-nitrophenyl)acetamide, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-18-9-3-2-7(14(16)17)6-8(9)13-11(15)10-4-5-12-19-10/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCPHOPUTSUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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